molecular formula C19H13ClF3N3O3S B2415409 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 321432-50-2

3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No. B2415409
CAS RN: 321432-50-2
M. Wt: 455.84
InChI Key: LVDLZIZQFZQPLB-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has revealed unique molecular conformations and hydrogen bonding patterns. Compounds with the reduced pyridine ring exhibit a half-chair conformation, with the methylsulfonyl substituent occupying an equatorial site. These compounds, although not isostructural, show similarities in molecular conformations, with subtle differences in the orientation of the N-benzyl and methylsulfonyl substituents. Moreover, these molecules exhibit intricate hydrogen bonding interactions, forming dimers, ribbons, and sheets in their respective crystalline structures (Sagar et al., 2017).

Synthesis of Pyrazole and Pyridine Derivatives

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, an insecticide, involves multiple steps. The process includes nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The method highlighted for bromination is advantageous due to its simplicity, rapid reaction, and ability to improve product yield and purity. The product and intermediates were validated using 1H NMR spectrometry (Wen-bo, 2011).

Synthesis of Furo[3,2-c]pyridine Derivatives

The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a series of reactions, starting from the preparation of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. Subsequent steps involve reactions with phosphorus sulfide, methyl iodide, and heterocyclic secondary amines, culminating in the production of various substituted furopyridines and carboxylic acids (Bradiaková et al., 2009).

Synthesis and Properties of Polyamide-Imides

A CF3-containing diamine was synthesized, leading to the creation of novel polyamide-imides (PAIs) with outstanding solubility, thermal stability, and other notable properties. These PAIs, synthesized from sulfur-containing diimide-diacid by direct polycondensation, show excellent solubility in various solvents and possess remarkable thermal stability, indicated by high glass transition temperatures and char yields. Their notable optical properties include low refractive indexes and birefringence due to the presence of trifluoromethyl pendent groups and thioether bridged ortho-catenated aromatic rings (Shockravi et al., 2009).

properties

IUPAC Name

[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDLZIZQFZQPLB-ONUIUJJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine

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